2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with two methyl groups (positions 3 and 6) and a sulfanyl-linked acetamide moiety bearing a 2-methoxyphenyl group. The thiophene-pyrimidine fused ring system confers rigidity and electronic diversity, while the 2-methoxy substituent on the phenyl ring may enhance solubility and modulate biological interactions .
Properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-8-11-15(25-10)19-17(20(2)16(11)22)24-9-14(21)18-12-6-4-5-7-13(12)23-3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSQMCLKDZMWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine
The core structure is typically synthesized via cyclocondensation of appropriately substituted thiophene derivatives with pyrimidine precursors. A modified approach from Hocková et al. involves:
- Reacting 2-amino-4-methylthiophene-3-carboxylate with urea under reflux in ethanol to form the pyrimidine ring.
- Introducing the 3-methyl group via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions :
Introduction of the 2-Thiol Group
The 2-thiol functionality is critical for subsequent coupling. Two methods are prevalent:
- Direct Thiolation : Treatment of 2-chlorothieno[2,3-d]pyrimidine with thiourea in ethanol under reflux, followed by acidic hydrolysis.
- Thiol Exchange : Reacting the 2-chloro intermediate with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C.
Optimization Insight :
- Excess NaSH (1.5 equivalents) improves thiolation efficiency to >90%.
- Purification via aqueous workup (pH adjustment to 3–4) avoids column chromatography.
Coupling with N-(2-Methoxyphenyl)chloroacetamide
Nucleophilic Substitution Reaction
The sulfanyl-acetamide side chain is introduced by reacting the thienopyrimidine thiol with 2-chloro-N-(2-methoxyphenyl)acetamide. Key steps include:
- Base Selection : Potassium hydroxide (KOH) or triethylamine (TEA) in ethanol or tetrahydrofuran (THF).
- Temperature : Reflux (78°C for ethanol, 66°C for THF) for 4–8 hours.
- Workup : Precipitation with ice water, followed by filtration and washing with cold methanol.
Reaction Mechanism :
$$
\text{Thienopyrimidine-SH} + \text{Cl-CH}2\text{C(O)NHAr} \xrightarrow{\text{Base}} \text{Thienopyrimidine-S-CH}2\text{C(O)NHAr} + \text{HCl}
$$
Yield : 75–88% with HPLC purity >95%.
Scalability and Industrial Adaptations
Patent EP3356372B1 highlights industrial-friendly modifications:
- Solvent System : Using a DMAc/isopropanol mixture reduces viscosity and improves mixing.
- Catalytic Acid : Trifluoroacetic acid (0.1 equivalents) accelerates the reaction by protonating the acetamide nitrogen, enhancing electrophilicity.
- Crystallization : Slow addition of water to the isopropanol solution yields high-purity product (99.4% by HPLC).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Optimization
- Recrystallization Solvents : Ethyl acetate/hexane (1:3) achieves >99% purity.
- Impurity Profiling : Major impurities include unreacted thiol (≤1.2%) and hydrolyzed acetamide (≤0.8%), controlled via pH-adjusted washes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|
Chemical Reactions Analysis
Types of Reactions
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation in biological systems.
- Antimicrobial Properties : The compound has shown activity against various pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Activity : Preliminary evaluations indicate that it may possess anticancer properties by targeting cancer cell proliferation pathways .
Biological Research
In biological studies, the compound serves as:
- Enzyme Inhibitor : It is being explored as a probe to inhibit specific enzymes related to disease mechanisms, which could help in understanding various biological pathways .
- Biological Pathway Studies : Researchers are utilizing this compound to study its effects on cellular processes and signaling pathways.
Chemical Synthesis
In the field of organic chemistry:
- Building Block for Synthesis : The compound is used as a precursor for synthesizing more complex molecules and can serve as a reagent in various organic reactions.
Material Science
The unique chemical properties of this compound allow for applications in:
- Development of New Materials : It is utilized in creating polymers and coatings due to its structural characteristics and reactivity .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
(a) Thieno[2,3-d]pyrimidinone Derivatives
- Compound in : Structure: 2-({6-Ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide. Key Differences: Ethyl at position 6, phenyl at position 3, and 4-nitrophenyl in acetamide.
- Compound in : Structure: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. Key Differences: Thieno[3,2-d]pyrimidinone core with a 4-methylphenyl at position 3 and a trifluoromethoxy group in acetamide. Implications: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy .
(b) Dihydropyrimidinone Analogues (Non-Fused Rings)
- Compound 5.6 (): Structure: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide. Key Differences: Non-fused dihydropyrimidinone core, dichlorophenyl substituent.
Substituent Variations in Acetamide Moieties
Physicochemical and Spectroscopic Data
Biological Activity
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits diverse biological activities and potential applications in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets.
Chemical Structure and Properties
The compound's structure consists of a thieno[2,3-d]pyrimidine core with a sulfanyl group and a methoxyphenylacetamide moiety. This unique arrangement contributes to its biological activity, making it a subject of interest in pharmacological research.
Molecular Formula : C18H18N4O3S
Molecular Weight : 382.43 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, inhibiting their functions. The thienopyrimidine core is known for its role in inhibiting vital enzymes involved in nucleic acid synthesis and other metabolic pathways. For instance:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and other critical enzymes involved in DNA biosynthesis, which are essential for cell proliferation and survival .
- Receptor Modulation : It can interact with cellular receptors, potentially modulating signaling pathways that affect cell growth and apoptosis.
Biological Activities
Research indicates that 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of key metabolic pathways .
- Antiviral Properties : The compound has shown potential as an antiviral agent against various viruses by disrupting their replication processes .
- Antifungal Activity : Similar structures have been reported to exhibit antifungal properties, indicating the potential for this compound to be effective against fungal pathogens .
Case Studies and Research Findings
Several studies have explored the biological potential of similar thienopyrimidine compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
